2,6-Dichloro-4-iodobenzoic acid
Overview
Description
2,6-Dichloro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-iodobenzoic acid typically involves the iodination of 2,6-dichlorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination reaction. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
2,6-Dichloro-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-iodobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodobenzoic acid: Lacks the chlorine atoms, which can affect its chemical reactivity and biological activity.
2,4-Dichlorobenzoic acid: Has chlorine atoms at different positions, leading to different chemical properties and reactivity.
Uniqueness
2,6-Dichloro-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens can enhance its effectiveness in various chemical reactions and biological interactions .
Properties
IUPAC Name |
2,6-dichloro-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKETZHRNJXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.